Computed Lipophilicity: 2-THF-yl Exhibits ΔXLogP3-AA = +0.2 Over 3-THF-yl Regioisomer
When comparing the target 2-THF-yl compound (CAS 1464880-57-6) against its direct regioisomer 2-(((tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride (CAS 1489296-01-6), PubChem computed XLogP3-AA values demonstrate a quantifiable lipophilicity difference: 1.8 for the 2-yl isomer versus 1.6 for the 3-yl isomer, yielding ΔlogP = +0.2 [1][2]. This difference arises from the oxygen proximity effect in the 2-substituted THF ring, which reduces hydrogen-bond basicity relative to the 3-substituted analog.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 (PubChem CID 64999458) |
| Comparator Or Baseline | 2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride, XLogP3-AA = 1.6 (PubChem CID 64999619) |
| Quantified Difference | ΔXLogP3-AA = +0.2 (higher lipophilicity for 2-yl isomer) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
Higher lipophilicity in a sulfonyl chloride building block can translate into improved organic-solvent solubility and potentially enhanced passive membrane permeability of final conjugates, making the 2-yl isomer preferable for applications requiring non-polar environments or cellular uptake.
- [1] PubChem Compound Summary for CID 64999458, XLogP3-AA = 1.8. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 64999619, XLogP3-AA = 1.6. National Center for Biotechnology Information (2024). View Source
